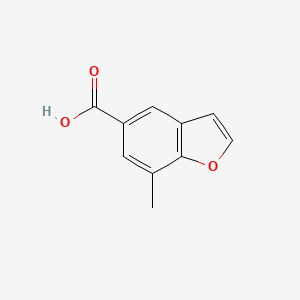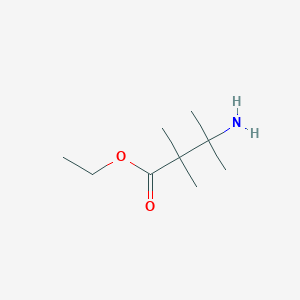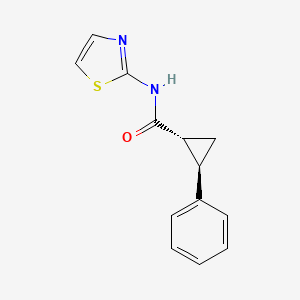![molecular formula C7H7NS B13576881 5-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13576881.png)
5-methyl-6H-thieno[2,3-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-6H-thieno[2,3-b]pyrrole is an organic compound with the molecular formula C7H7NS. It is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure.
Métodos De Preparación
The synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a one-pot procedure that condenses ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, where a nitrile undergoes ring closure by intramolecular addition of a deprotonated methylene group onto the cyano group, followed by a 1,3-H shift . These methods provide efficient ways to produce this compound in good yield and high quality.
Análisis De Reacciones Químicas
5-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-methyl-6H-thieno[2,3-b]pyrrole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been incorporated into bioisosteric analogs of serotonin agonists and utilized in the physico-chemical profiling of modified peptides . In medicine, derivatives of this compound have shown potential as inhibitors of various enzymes and receptors, making it a valuable compound for drug discovery and development . Additionally, it has applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as glycogen phosphorylase and cyclooxygenase, thereby affecting metabolic and inflammatory pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
5-methyl-6H-thieno[2,3-b]pyrrole can be compared with other similar compounds such as thieno[2,3-b]pyrrole-2-carboxylic acid and thieno[2,3-b]pyrrole-4-carboxylic acid . These compounds share a similar core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific methyl substitution, which can influence its chemical reactivity and biological activity. Other similar compounds include thieno[3,2-b]pyrrole derivatives, which also exhibit a range of biological activities and are used in medicinal chemistry .
Propiedades
Fórmula molecular |
C7H7NS |
|---|---|
Peso molecular |
137.20 g/mol |
Nombre IUPAC |
5-methyl-6H-thieno[2,3-b]pyrrole |
InChI |
InChI=1S/C7H7NS/c1-5-4-6-2-3-9-7(6)8-5/h2-4,8H,1H3 |
Clave InChI |
HBIGGKYQZGKYCU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{2-Oxa-6-azabicyclo[3.2.1]octan-1-yl}methanolhydrochloride](/img/structure/B13576833.png)
![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
![Spiro[fluorene-9,2'-oxirane]](/img/structure/B13576845.png)



![2-{Bicyclo[3.2.1]octan-3-yl}aceticacid](/img/structure/B13576855.png)

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)

